5-(chloromethyl)-1,2,3-trimethylbenzene
Description
Significance of Aromatic Chloromethylation in Synthetic Organic Chemistry
Aromatic chloromethylation is a fundamental and widely utilized transformation in organic synthesis. dur.ac.uk This reaction introduces a chloromethyl group (-CH2Cl) onto an aromatic ring, a process that significantly enhances the synthetic utility of the parent arene. The importance of this functional group lies in its ability to be readily converted into a variety of other functionalities. thieme-connect.de For instance, the chloromethyl group can be transformed into hydroxymethyl (-CH2OH), cyanomethyl (-CH2CN), formyl (-CHO), and (dialkylamino)methyl groups, among others. thieme-connect.de This versatility makes chloromethylated arenes valuable precursors for a wide array of more complex molecules, including pharmaceuticals and dyes. thieme-connect.de
The reaction itself is typically an electrophilic substitution, most commonly achieved through the Blanc chloromethylation reaction. wikipedia.orgalfa-chemistry.com This method involves reacting the aromatic compound with formaldehyde (B43269) (or a source thereof, like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.orgjk-sci.com The reaction conditions can be tailored based on the reactivity of the aromatic substrate. dur.ac.uk For instance, highly activated aromatic rings may not require a catalyst, while deactivated rings might necessitate stronger acids or alternative chloromethylating agents. dur.ac.uk
Overview of the 1,2,3-Trimethylbenzene (B126466) Scaffold in Chemical Research
1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon that serves as a fundamental scaffold in various areas of chemical research. wikipedia.orgsmolecule.com It is a colorless liquid naturally found in coal tar and petroleum and is also produced during petroleum distillation. wikipedia.orgsmolecule.com Industrially, it can be synthesized via the methylation of toluene (B28343) and xylenes. smolecule.com
The three methyl groups on the benzene (B151609) ring influence its reactivity and physical properties. These electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene. The substitution pattern of the methyl groups also imparts specific steric and electronic effects that can direct the regioselectivity of further functionalization.
In addition to its role as a synthetic precursor, 1,2,3-trimethylbenzene and its isomers are components of fuels and hydrocarbon solvents. nih.gov Research has also identified it as a plant metabolite, found in species such as Centaurium erythraea. nih.gov
Positioning of 5-(chloromethyl)-1,2,3-trimethylbenzene within Advanced Chemical Synthesis
This compound holds a specific and valuable position within the broader context of advanced chemical synthesis. The introduction of the chloromethyl group at the 5-position of the 1,2,3-trimethylbenzene ring creates a bifunctional molecule with distinct reactive sites. The chloromethyl group provides a locus for nucleophilic substitution, while the aromatic ring itself can undergo further electrophilic substitutions.
The presence of the three methyl groups on the ring enhances its reactivity towards electrophiles and influences the orientation of incoming substituents. The chloromethyl group, being a versatile handle, allows for the attachment of this substituted benzene ring to other molecular fragments. This makes this compound a key intermediate in the synthesis of more complex, poly-substituted aromatic compounds. For example, it can be a precursor in the production of benzene polycarboxylic acids, which have applications as detergent builder materials. google.com
Historical Context and Evolution of Research in Chloromethylated Arenes
The study of chloromethylated arenes dates back to the late 19th century. The first documented chloromethylation reaction was reported by Grassi and Maselli in 1898. jk-sci.comorganicreactions.org However, it was Gustave Louis Blanc who significantly expanded the scope and understanding of this reaction in 1923, leading to the reaction often bearing his name, the Blanc chloromethylation. wikipedia.orgjk-sci.com
Early research focused on developing methods for the chloromethylation of various aromatic hydrocarbons, including benzene, toluene, and xylenes. researchgate.net These studies established the use of formaldehyde and hydrogen chloride as the primary reagents, often with a catalyst like zinc chloride. researchgate.net Over time, research has evolved to include a wider range of substrates and to refine the reaction conditions for better yields and selectivity. dur.ac.uk
The development of alternative chloromethylating agents, such as chloromethyl methyl ether, provided routes for the functionalization of substrates that were less reactive under traditional Blanc conditions. wikipedia.org More recent research has continued to explore new catalysts and reaction media to improve the efficiency and environmental footprint of chloromethylation processes. The ongoing interest in this class of compounds is driven by their undiminished importance as versatile intermediates in the synthesis of a vast number of organic molecules. thieme-connect.denbinno.com
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C10H13Cl |
| Molecular Weight | 168.66 g/mol |
| CAS Number | 24812-20-2 |
| IUPAC Name | This compound |
Properties
CAS No. |
24812-20-2 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.7 |
Purity |
95 |
Origin of Product |
United States |
Derivatization and Functionalization Strategies Employing 5 Chloromethyl 1,2,3 Trimethylbenzene As a Precursor
Synthesis of Complex Organic Molecules
The reactivity of the benzylic chloride in 5-(chloromethyl)-1,2,3-trimethylbenzene makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized in the synthesis of a variety of complex organic structures.
Construction of Substituted Benzyl (B1604629) Derivatives
Substituted benzyl derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a methylene (B1212753) group, which in turn is connected to various functional groups. thermofisher.com this compound is a valuable starting material for creating such derivatives with a specific substitution pattern on the aromatic ring.
The synthesis of these derivatives typically involves the reaction of this compound with a suitable nucleophile. For instance, reaction with cyanide ions can introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. Similarly, alkoxides or phenoxides can be used to form the corresponding ethers. These reactions are fundamental in building more elaborate molecular architectures. A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized for their potential in vitro cytotoxic activity. rsc.org
| Nucleophile | Resulting Benzyl Derivative | Potential Further Transformations |
| Cyanide (CN⁻) | 2,4,6-Trimethylbenzyl cyanide | Hydrolysis to carboxylic acid, reduction to amine |
| Alkoxide (RO⁻) | 2,4,6-Trimethylbenzyl ether | Cleavage to alcohol |
| Thiolate (RS⁻) | 2,4,6-Trimethylbenzyl thioether | Oxidation to sulfoxide (B87167) or sulfone |
| Amine (R₂NH) | N-(2,4,6-Trimethylbenzyl)amine | Further alkylation, formation of amides |
Pathways to Polyfunctionalized Aromatic Compounds
The trimethyl-substituted benzene ring of this compound can undergo further electrophilic aromatic substitution reactions, leading to polyfunctionalized aromatic compounds. The existing methyl groups are activating and direct incoming electrophiles to the ortho and para positions. This allows for the controlled introduction of additional functional groups onto the aromatic ring.
For example, nitration followed by reduction can introduce an amino group, which can then be diazotized to introduce a wide variety of other functionalities. Halogenation can also be achieved, providing further handles for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The combination of reactions at the benzylic position and on the aromatic ring allows for the synthesis of highly substituted and complex molecules.
Introduction of Heteroatomic Functionalities (e.g., Nitrogen, Sulfur, Oxygen)
The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into organic molecules is crucial for modulating their physical, chemical, and biological properties. rsc.orgresearchgate.nettezu.ernet.in this compound provides a direct route for the incorporation of these elements.
Nitrogen: Nitrogen-containing functional groups can be introduced through reactions with ammonia, primary or secondary amines, and azide (B81097) salts. For example, reaction with sodium azide yields the corresponding benzyl azide, which can then participate in "click chemistry" reactions, such as the Huisgen cycloaddition, to form triazoles. The synthesis of nitrogen-doped cyclo-meta-phenylenes has been achieved through Suzuki-Miyaura coupling. nih.gov
Sulfur: Sulfur functionalities can be incorporated by reacting this compound with sulfur nucleophiles. Thiolates (RS⁻) react to form thioethers, while sodium sulfide (B99878) can be used to synthesize the corresponding dithioether. These sulfur-containing compounds can serve as precursors for sulfoxides and sulfones through controlled oxidation. The introduction of a heteroatom can enable selective monofunctionalization of the 5-heterotruxene system. rsc.org
Oxygen: Oxygen-containing functional groups are readily introduced via reaction with various oxygen nucleophiles. Alkoxides and phenoxides yield ethers, while carboxylates form esters. Hydrolysis of the chloromethyl group, though sometimes challenging, can lead to the formation of the corresponding benzyl alcohol.
| Heteroatom | Reagent | Functional Group Introduced |
| Nitrogen | Ammonia (NH₃) | Primary amine (-CH₂NH₂) |
| Nitrogen | Primary Amine (RNH₂) | Secondary amine (-CH₂NHR) |
| Nitrogen | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Sulfur | Sodium Thiolate (NaSR) | Thioether (-CH₂SR) |
| Sulfur | Sodium Sulfide (Na₂S) | Dithioether (-(CH₂)₂S) |
| Oxygen | Sodium Alkoxide (NaOR) | Ether (-CH₂OR) |
| Oxygen | Sodium Carboxylate (RCOONa) | Ester (-CH₂OOCR) |
Development of New Synthetic Reagents and Intermediates
Beyond its role as a building block for complex molecules, this compound is also a valuable precursor for the development of new synthetic reagents and intermediates with specialized applications.
Precursors for Organometallic Reagents
Organometallic reagents are indispensable tools in organic synthesis, known for their ability to form new carbon-carbon bonds. libretexts.org this compound can be converted into organometallic reagents, most notably Grignard reagents and organolithium compounds.
The reaction of this compound with magnesium metal in an etheral solvent leads to the formation of the corresponding Grignard reagent, (2,4,6-trimethylbenzyl)magnesium chloride. libretexts.org This reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. Similarly, reaction with lithium metal can produce the organolithium reagent. These reagents are highly reactive and must be handled under anhydrous conditions. libretexts.orglibretexts.org
| Metal | Organometallic Reagent | Typical Reaction Conditions |
| Magnesium | (2,4,6-trimethylbenzyl)magnesium chloride | Magnesium turnings, dry ether or THF |
| Lithium | (2,4,6-trimethylbenzyl)lithium | Lithium metal, dry aprotic solvent |
Synthons for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov this compound can serve as a key synthon in the design of MCRs.
Its ability to act as an electrophile allows it to participate in reactions where a nucleophile, generated in situ from other components, attacks the benzylic carbon. For example, in a reaction involving an amine, an aldehyde, and a nucleophile, this compound could be used to trap an intermediate, leading to a more complex and functionalized final product. The development of pseudo-five-component reactions has expanded the scope of MCRs. nih.gov
Exploitation in Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient synthetic methods that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and improving atom economy. These reactions are initiated by a single event, which then triggers a series of subsequent transformations.
A thorough review of scientific databases did not yield specific examples of cascade or tandem reactions where this compound is explicitly employed as the starting material. Research in this area often focuses on more commonly utilized functional groups and molecular scaffolds to initiate such reaction sequences.
Enantioselective Derivatization
Enantioselective synthesis is a critical area of chemistry focused on the preparation of single enantiomers of chiral molecules. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This is often achieved through the use of chiral catalysts or auxiliaries.
Asymmetric Transformations Utilizing the Chloromethyl Moiety
The chloromethyl group (-CH2Cl) on the 1,2,3-trimethylbenzene (B126466) core represents a reactive site that could potentially be targeted for asymmetric transformations. Such reactions would involve the substitution of the chlorine atom by a nucleophile under the influence of a chiral catalyst, leading to the formation of a new stereocenter. However, specific, documented examples of such asymmetric transformations originating from this compound are not prevalent in the reviewed literature.
Development of Chiral Catalysts and Auxiliaries
The structure of this compound could, in principle, serve as a building block for the synthesis of new chiral ligands, catalysts, or auxiliaries. The aromatic ring provides a rigid scaffold, and the chloromethyl group offers a handle for further functionalization to introduce chiral elements. For instance, reaction with a chiral amine could lead to the formation of a new chiral ligand.
Despite this potential, the scientific literature does not currently highlight significant research dedicated to the development of chiral catalysts or auxiliaries derived from this compound. The field of chiral catalyst design is extensive, with a focus on a wide variety of molecular frameworks, but this particular starting material does not appear to be a prominent precursor in the surveyed research.
Applications in Advanced Organic Synthesis and Materials Chemistry
As a Versatile Building Block in Complex Molecular Construction
The utility of a chemical compound as a versatile building block is determined by its reactivity and the ability to introduce diverse functionalities. For 5-(chloromethyl)-1,2,3-trimethylbenzene, the presence of the chloromethyl group suggests potential for various nucleophilic substitution reactions. This would allow for the introduction of different functional groups, making it a potential precursor for more complex molecules.
Contribution to Medicinal Chemistry Research (e.g., Analogues for Biological Study)
In medicinal chemistry, the synthesis of analogues is crucial for structure-activity relationship (SAR) studies. These studies help in understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective drugs. While there are no specific examples in the literature of this compound being used to create analogues for biological study, its isomers have been noted for their role in the development of novel pharmaceuticals. tradeindia.com For instance, the general class of trimethylbenzene derivatives has been explored in various medicinal chemistry programs.
Precursor for Agrochemical Research
Similar to medicinal chemistry, the development of new agrochemicals relies on the synthesis and screening of novel molecular structures. The trimethylbenzene scaffold is of interest in this field. Although no direct use of this compound as a precursor for agrochemicals has been documented, related compounds are used as intermediates in the synthesis of pesticides and other agricultural products.
Role in Polymer Chemistry and Materials Science
The incorporation of specific structural motifs into polymers can tailor their physical and chemical properties. The chloromethyl group on an aromatic ring is a common functional handle for polymerization or for modifying existing polymers.
Incorporation into Specialty Polymers with Tailored Properties
Specialty polymers are high-performance materials designed for specific applications, often requiring unique thermal, mechanical, or chemical properties. The introduction of the trimethylbenzene moiety from this compound into a polymer backbone could potentially enhance its thermal stability and solubility in organic solvents. However, no published research specifically details the incorporation of this isomer into specialty polymers.
Synthesis of Functional Monomers
A key step in creating specialty polymers is the synthesis of functional monomers. This compound could theoretically be converted into a variety of monomers. For example, it could be transformed into a styrenic, acrylic, or vinylic monomer, which could then be polymerized.
Development of Advanced Materials (e.g., Photoinitiators, Ligands)
Advanced materials with specific functions are at the forefront of materials science. Photoinitiators are compounds that generate reactive species upon light absorption, initiating polymerization. While certain trimethylbenzene derivatives have been investigated in this context, there is no information on the use of this compound for this purpose. Similarly, the structure of this compound might lend itself to the synthesis of ligands for metal complexes, which are essential in catalysis and materials science, but no such applications have been reported.
Catalyst and Ligand Design
The strategic design of catalysts and ligands is a cornerstone of modern chemistry, enabling the synthesis of complex molecules and materials with high efficiency and selectivity. Aryl compounds containing benzylic halide functionalities are valuable precursors in this field, serving as building blocks for a variety of ligand scaffolds. While the broader class of substituted benzyl (B1604629) chlorides sees extensive use, the specific applications of This compound in catalyst and ligand design are not widely documented in publicly available research.
Preparation of N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tuneability. The most common route to NHCs involves the deprotonation of an azolium salt precursor. These precursors are typically synthesized by the N-alkylation of an appropriate heterocyclic compound, such as imidazole, with an alkyl halide.
In principle, This compound could serve as an N-alkylating agent to introduce the 1,2,3-trimethylbenzyl group onto a heterocyclic core, forming the corresponding azolium salt. This would follow a general synthetic pathway where a nitrogen-containing heterocycle is reacted with the chloromethyl compound. The resulting azolium salt could then be isolated and subsequently deprotonated with a strong base to generate the free NHC.
However, a thorough review of scientific literature does not yield specific examples or detailed research findings on the synthesis of NHCs using This compound . While the synthesis of NHCs bearing other isomeric trimethylbenzyl groups, such as the 2,4,6-trimethylbenzyl (mesityl) group, is well-established, the specific use of the 1,2,3-trimethylbenzyl moiety derived from This compound for this purpose remains underexplored or unreported.
Table 1: Hypothetical N-Heterocyclic Carbene Precursors from this compound
| Heterocyclic Core | Potential Azolium Salt Precursor |
|---|---|
| Imidazole | 1-(1,2,3-trimethylbenzyl)imidazolium chloride |
| Benzimidazole | 1-(1,2,3-trimethylbenzyl)benzimidazolium chloride |
This table represents a hypothetical application based on general synthetic principles for NHC precursors, as specific research data for this compound is not available.
Synthesis of Metal-Binding Ligands
Beyond NHCs, benzyl chloride derivatives are versatile reagents for the synthesis of a wide array of metal-binding ligands. These ligands are crucial for the development of catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The chloromethyl group can be readily transformed into other functional groups, such as phosphines, amines, and thiols, which are excellent coordinating agents for transition metals.
The synthetic utility of This compound in this context would involve the substitution of the chloride with a suitable nucleophile. For instance, reaction with a diarylphosphine anion would yield a phosphine (B1218219) ligand, while reaction with an amine would produce an aminomethyl ligand. The steric and electronic properties of the 1,2,3-trimethylphenyl group would be expected to influence the coordination chemistry and catalytic activity of the resulting metal complexes.
Despite these potential applications, there is a notable absence of specific research in the scientific literature detailing the synthesis of metal-binding ligands derived from This compound . The focus in the field has largely been on other isomers, likely due to the commercial availability of their precursors and the specific steric and electronic profiles they impart on the resulting metal complexes. Consequently, no detailed research findings or data tables for metal-binding ligands synthesized from This compound can be presented.
Table 2: Potential Ligand Types from this compound
| Ligand Type | Synthetic Precursor | Potential Metal Coordination |
|---|---|---|
| Phosphine Ligand | Diphenylphosphine | Transition Metals (e.g., Pd, Rh, Ni) |
| Amine Ligand | Secondary Amine | Various Transition Metals |
This table illustrates potential synthetic routes to various ligand types based on established chemical transformations of benzyl chlorides. No specific examples utilizing this compound have been documented in the literature.
Theoretical and Computational Investigations of 5 Chloromethyl 1,2,3 Trimethylbenzene
Quantum Chemical Calculations of Molecular Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(chloromethyl)-1,2,3-trimethylbenzene, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its reactivity.
Electronic Distribution and Reactivity Prediction
The electronic distribution in this compound is influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing chloromethyl group attached to the benzene (B151609) ring. The three methyl groups at positions 1, 2, and 3 are ortho and meta to the chloromethyl group at position 5. These methyl groups increase the electron density of the aromatic ring through inductive effects and hyperconjugation, making the ring more nucleophilic and prone to electrophilic aromatic substitution (EAS).
Computational methods can predict the most likely sites for electrophilic attack by calculating the partial charges on the aromatic carbon atoms. In general, positions ortho and para to activating groups are favored. For this compound, the positions for potential electrophilic attack are C4 and C6. The relative reactivity of these sites can be estimated using computational models like RegioSQM, which calculates the proton affinity of each aromatic carbon. nih.govresearchgate.netcore.ac.uk A lower free energy for the protonated intermediate suggests a more favorable site for electrophilic attack.
Illustrative Data Table: Predicted Relative Energies of Protonated Intermediates for Electrophilic Aromatic Substitution
| Position of Protonation | Relative Free Energy (kcal/mol) | Predicted Reactivity |
| C4 | 0.0 | High |
| C6 | 1.5 | Moderate |
Note: These values are illustrative and based on general principles of electrophilic aromatic substitution on substituted benzenes.
The chloromethyl group, being a reactive benzylic halide, is susceptible to nucleophilic substitution reactions. The electron-donating methyl groups can stabilize the formation of a carbocation intermediate at the benzylic position, thereby facilitating S_N1-type reactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater nucleophilicity. The electron-donating methyl groups raise the energy of the HOMO, making the benzene ring reactive towards electrophiles.
The LUMO, on the other hand, is associated with the molecule's ability to accept electrons. In this compound, the LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. A low-lying LUMO would indicate a propensity for nucleophilic attack at the chloromethyl carbon.
Illustrative Data Table: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Characteristics |
| HOMO | -8.5 | Localized on the trimethylbenzene ring |
| LUMO | -0.5 | Primarily associated with the C-Cl σ* orbital |
| HOMO-LUMO Gap | 8.0 eV | Indicates good kinetic stability |
Note: These energy values are hypothetical and serve to illustrate the expected electronic structure based on similar aromatic compounds.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and intermediates. This provides a deeper understanding of the factors that control the outcome of a reaction.
Transition State Analysis for Key Transformations
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution at the chloromethyl group, transition state analysis can be performed to determine the activation energies.
In an electrophilic aromatic substitution reaction, the transition state would involve the formation of a Wheland intermediate (an arenium ion), where the electrophile has bonded to the aromatic ring. Computational calculations can determine the geometry and energy of this transition state, providing insight into the reaction rate.
For a nucleophilic substitution reaction at the benzylic carbon, the mechanism can be either S_N1 or S_N2. Transition state analysis can help to distinguish between these pathways. For an S_N2 reaction, a single transition state would be located where the nucleophile is forming a bond to the carbon while the chloride is leaving. For an S_N1 reaction, the rate-determining step is the formation of the benzylic carbocation, and the transition state would resemble this carbocation.
Prediction of Regio- and Stereoselectivity
Computational methods are particularly useful for predicting the regioselectivity of reactions. As mentioned earlier, methods like RegioSQM and machine learning-based approaches like RegioML can predict the most likely site of electrophilic attack on the aromatic ring with high accuracy. researchgate.netsemanticscholar.org These methods rely on calculating properties such as proton affinities or atomic charges to identify the most nucleophilic carbon atom. semanticscholar.org
For this compound, these models would likely predict that electrophilic substitution occurs preferentially at the C4 or C6 position, as these are activated by the methyl groups and are sterically accessible.
Stereoselectivity is generally not a factor in electrophilic aromatic substitution on a flat aromatic ring. However, in nucleophilic substitution reactions at the chloromethyl group, if the carbon were to become a stereocenter, computational modeling could be used to predict the stereochemical outcome.
Solvent Effects in silico Studies
The solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the COSMO model, treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally efficient and can provide a good approximation of the solvent's effect on the energies of reactants, products, and transition states.
Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
For reactions of this compound, polar solvents would be expected to stabilize charged intermediates and transition states, such as the Wheland intermediate in EAS reactions or the carbocation in S_N1 reactions, thereby increasing the reaction rate. In silico studies can quantify these effects and help in the selection of an appropriate solvent for a desired transformation. For instance, calculations have shown that the energy required to remove a proton from a benzene ring is lower in the water phase compared to the gas phase, indicating stabilization of the resulting anion by the polar solvent. scispace.com
Conformational Analysis and Stereochemistry
The conformational landscape of this compound is primarily defined by the rotation of the chloromethyl group relative to the plane of the trimethylbenzene ring. The presence of three adjacent methyl groups on the benzene ring introduces significant steric hindrance, which influences the preferred orientation of the -CH₂Cl substituent. Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are pivotal in elucidating the potential energy surface associated with this rotation. memphis.edu
The key dihedral angle for conformational analysis is that which describes the rotation around the C(aryl)-C(chloromethyl) bond. It is anticipated that the stable conformers will seek to minimize steric interactions between the chlorine atom and the ortho-methyl groups (at positions 1 and 3). This would likely result in staggered conformations where the C-Cl bond is oriented away from the methyl groups. An eclipsing conformation, where the C-Cl bond is aligned with one of the adjacent C-C bonds of the benzene ring, would represent a higher energy transition state.
Table 1: Illustrative Rotational Energy Profile for the Chloromethyl Group
| Dihedral Angle (H-C-C-Cl) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (Transition State) |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 2.5 | Eclipsed (Transition State) |
| 180° | 0.2 | Staggered (Local Minimum) |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. The exact energy values would require specific quantum chemical calculations.
Spectroscopic Property Prediction (excluding basic identification data)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, these predictions are particularly valuable for structural elucidation.
Computational NMR and IR Spectroscopy for Structural Elucidation of Novel Derivatives
Computational NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are instrumental in verifying the structure of this compound and in identifying novel derivatives. By employing methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to obtain calculated NMR parameters that are often in excellent agreement with experimental values.
For instance, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the three methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating methyl groups and the electron-withdrawing chloromethyl group. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule. In the case of novel derivatives, where substituents are introduced onto the benzene ring or the chloromethyl group, computational NMR can predict the resulting changes in the chemical shifts, thereby aiding in the confirmation of the new structure.
Computational IR Spectroscopy: The prediction of infrared (IR) spectra through computational methods involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level using DFT, with scaling factors often applied to correct for anharmonicity and other systematic errors.
The calculated IR spectrum of this compound would exhibit characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring and the methyl/chloromethyl groups, C-C stretching vibrations of the benzene ring, and various bending modes. The C-Cl stretching frequency would also be a key diagnostic peak. For novel derivatives, the appearance of new vibrational bands or shifts in existing bands in the calculated spectrum can provide strong evidence for the proposed chemical structure. For example, the introduction of a nitro group would result in characteristic symmetric and asymmetric stretching vibrations in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Comparing these predicted spectra with experimental Fourier-transform infrared (FTIR) spectra is a powerful method for structural elucidation. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Asymmetric Stretching | 2950 - 2980 |
| Methyl C-H | Symmetric Stretching | 2860 - 2890 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 650 - 850 |
Note: This table presents typical frequency ranges. Precise values for this compound would be obtained from specific quantum chemical calculations.
Advanced Analytical Approaches in the Study of 5 Chloromethyl 1,2,3 Trimethylbenzene and Its Transformations
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(chloromethyl)-1,2,3-trimethylbenzene. While specific NMR data for this compound is scarce, the expected spectral features can be predicted based on established principles and data from analogous compounds. oregonstate.edulibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the substitution pattern on the benzene (B151609) ring and the chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) would typically appear as a singlet in the range of 4.5-5.0 ppm, a region characteristic of benzylic protons attached to an electronegative atom. oregonstate.edulibretexts.org The aromatic region (typically 6.5-8.0 ppm) would show signals corresponding to the two remaining aromatic protons. libretexts.orgamherst.edu The splitting pattern of these aromatic protons would be crucial in confirming the 1,2,3,5-substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. np-mrd.org One would expect distinct signals for the chloromethyl carbon, the three different methyl carbons, and the six aromatic carbons. The chemical shift of the benzylic carbon in the -CH₂Cl group would be a key identifier. For instance, in related bis(chloromethyl)benzene compounds, these carbons appear at specific chemical shifts. chemicalbook.com
Mechanistic studies of reactions involving this compound, such as nucleophilic substitutions or further electrophilic aromatic substitutions, can be effectively monitored using NMR. The formation of intermediates, such as benzylic carbocations, can be studied at low temperatures. These studies provide insights into reaction mechanisms, including the potential for neighboring group participation and the stereochemical outcome of reactions. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂Cl | ~ 4.6 | ~ 45-50 |
| Ar-H | ~ 7.0 - 7.2 | ~ 125-140 |
| Ar-CH₃ | ~ 2.2 - 2.4 | ~ 19-22 |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of compounds, which is essential for confirming the identity of this compound and monitoring its reactions.
In electron ionization mass spectrometry (EI-MS), the molecule would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A characteristic feature of benzyl (B1604629) chlorides in mass spectrometry is the loss of a chlorine radical to form a stable benzylic carbocation. For this compound, this would result in a prominent peak at m/z corresponding to the trimethylbenzyl cation. nih.govnist.gov Further fragmentation of this cation would provide additional structural information. The fragmentation of substituted benzyl nitrates has been shown to correlate with Hammett sigma constants, indicating that substituents on the ring influence fragmentation pathways. cdnsciencepub.com
Reaction monitoring by MS allows for the real-time tracking of reactants, intermediates, and products. This is particularly useful for understanding reaction kinetics and optimizing conditions. For instance, the formation and consumption of this compound in a reaction mixture can be followed by monitoring the intensity of its corresponding molecular ion peak over time.
Table 2: Expected Key Mass Spectral Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |
| [M]⁺ | 168/170 (isotope pattern for Cl) | [C₁₀H₁₃Cl]⁺ |
| [M-Cl]⁺ | 133 | [C₁₀H₁₃]⁺ (trimethylbenzyl cation) |
| [M-CH₂Cl]⁺ | 119 | [C₉H₁₁]⁺ |
Note: The presence of chlorine would result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
Advanced Chromatographic Methods for Complex Mixture Analysis (e.g., GC-MS, LC-MS for reaction intermediates)
Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are crucial for the separation and identification of this compound from complex mixtures, such as those resulting from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): The synthesis of this compound via chloromethylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) can lead to a mixture of positional isomers. nih.govgoogle.com GC is an excellent technique for separating these volatile isomers based on their boiling points and interactions with the stationary phase of the GC column. vurup.skosha.govresearchgate.netresearchgate.net The coupling of GC with MS allows for the confident identification of each separated isomer by its mass spectrum. amherst.edunih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of this compound or for monitoring reactions involving non-volatile intermediates, LC-MS is the method of choice. For example, in nucleophilic substitution reactions where the chloromethyl group is replaced by a larger, non-volatile functional group, LC-MS can be used to separate the product from unreacted starting material and byproducts. The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds.
The analysis of reaction intermediates, which are often present in low concentrations and may be unstable, can be effectively achieved using these hyphenated techniques. This provides valuable mechanistic insights into the transformations of this compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, its crystalline derivatives can be readily studied.
Table 3: Illustrative Crystallographic Data for a Related Aromatic Halide
| Parameter | Value for 1,3-Bis(chloromethyl)benzene |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.5174 (5) |
| b (Å) | 12.3094 (7) |
| c (Å) | 15.2597 (9) |
| V (ų) | 1599.89 (16) |
Source: nih.gov
In Situ Spectroscopic Studies of Reaction Progress
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching. This provides a dynamic view of the reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics.
For the study of reactions involving this compound, techniques such as in situ NMR, IR, or Raman spectroscopy can be employed. For example, the chloromethylation of 1,2,3-trimethylbenzene could be monitored by in situ NMR to observe the disappearance of the starting material and the appearance of the product signals. nih.gov This would also allow for the detection of any intermediate species, such as carbocationic intermediates, which are often too reactive to be isolated. nih.govacs.org
In situ monitoring is particularly valuable for understanding the mechanisms of complex reactions and for optimizing reaction conditions to improve yield and selectivity. nih.govbirmingham.ac.uknih.gov The application of these techniques to the transformations of this compound would provide a wealth of information about its reactivity.
Future Research Perspectives and Emerging Challenges
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of benzyl (B1604629) chlorides often involves chloromethylation with reagents like formaldehyde (B43269) and hydrogen chloride, or the radical chlorination of the corresponding toluene (B28343) derivative. researchgate.netacs.orggoogle.com These methods can generate significant hazardous waste and may lack selectivity, particularly with highly substituted arenes. A key area of future research is the development of greener alternatives.
One promising avenue is the use of safer chlorinating agents, such as N-chlorosuccinimide, often in conjunction with photoredox catalysis under visible light. organic-chemistry.org This approach offers milder reaction conditions and can be effective for electron-deficient substrates. Another sustainable strategy involves the direct, selective chlorination of benzylic alcohols. Methods using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) have shown high yields and selectivity under neutral conditions, making them compatible with a range of functional groups. organic-chemistry.org Research into solid-supported catalysts, like sodium ion-exchanged montmorillonite, which can facilitate chlorination using trimethylsilyl (B98337) chloride and trace water, also presents a pathway to more environmentally friendly processes. organic-chemistry.org Improving the environmental credentials of existing catalytic systems, for instance in ruthenium-catalyzed C-H arylation, is also a key focus. rsc.org
| Synthetic Route | Reagents | Advantages | Challenges |
| Photocatalytic Chlorination | N-chlorosuccinimide, photocatalyst | Mild conditions, high selectivity for certain substrates | Catalyst cost and stability, scalability |
| Benzylic Alcohol Chlorination | 2,4,6-trichloro-1,3,5-triazine/DMSO | Neutral conditions, high yield | Stoichiometric waste from triazine |
| Heterogeneous Catalysis | Montmorillonite, TMSCl | Catalyst recyclability, milder conditions | Substrate scope, catalyst deactivation |
| HCl/Dioxane System | Concentrated HCl, 1,4-dioxane | Simple reagents, good yields for substituted systems acgpubs.org | Use of corrosive acid, solvent waste |
Expanding the Scope of Catalytic Transformations
The benzylic chloride moiety in 5-(chloromethyl)-1,2,3-trimethylbenzene is a versatile handle for a multitude of catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established for benzyl halides, future research will likely focus on expanding the repertoire of transformations and employing more abundant and less expensive first-row transition metals like nickel, cobalt, and iron.
Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, for instance, in the synthesis of diarylmethanes from benzyl chlorides and aryl chlorides/fluorides. acs.orgresearchgate.net Dual catalytic systems, combining nickel and cobalt, have also been shown to be effective for cross-electrophile coupling under mild conditions. nih.gov These methods tolerate a wide array of functional groups. Another area of expansion is the Heck-type reaction of benzyl chlorides with simple olefins, catalyzed by nickel complexes, to produce functionalized allylbenzene (B44316) derivatives. mit.eduorganic-chemistry.org
Future efforts will aim to develop catalysts with even broader substrate scope and functional group tolerance, particularly for sterically hindered substrates like this compound. The development of catalysts for asymmetric transformations to introduce chirality will also be a significant frontier.
Exploration of Novel Reactivity Patterns and Applications
Beyond established nucleophilic substitution and cross-coupling reactions, future research will delve into novel reactivity patterns for this compound. datapdf.comlibretexts.org One such area is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl bromide derivatives, a reaction that proceeds through a phenonium ion intermediate to create benzylic quaternary centers. nih.gov Adapting such methodologies to benzyl chlorides would open new avenues for complex molecule synthesis.
Photocatalysis offers another frontier for novel reactivity. Cooperative catalysis, where a nucleophilic catalyst like lutidine transiently replaces the halide to facilitate a subsequent photocatalytic step, can enable transformations like Giese couplings with electron-deficient alkenes under mild conditions. acs.org The direct C-H functionalization of the trimethylated aromatic ring, while challenging due to the multiple methyl groups, represents a significant opportunity. uni-muenster.deyoutube.comyoutube.comresearchgate.netuniv-rennes.fr Developing directing groups or catalytic systems that can selectively activate one of the aromatic C-H bonds or even one of the methyl C-H bonds would be a major breakthrough, providing direct access to a new range of derivatives. nih.govacs.orgorganic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methods for this compound and its derivatives into continuous flow processes is a key challenge for future industrial applications. vapourtec.comrsc.org Flow chemistry offers enhanced safety, particularly when handling reactive intermediates, precise control over reaction parameters, and easier scalability. acs.org Reactions such as nucleophilic aromatic substitution (SNAr) and various metal-catalyzed couplings are well-suited for flow setups. vapourtec.comsyrris.com
The integration of flow chemistry with automated systems, including real-time reaction monitoring and optimization using machine learning algorithms, will accelerate the discovery and development of new derivatives. youtube.com Automated synthesis platforms can rapidly screen different catalysts, reaction conditions, and substrates, significantly reducing the time required for process optimization. researchgate.net For a compound like this compound, this could enable high-throughput synthesis of libraries of derivatives for screening in materials science or medicinal chemistry.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, precise control over reactive intermediates. rsc.orgacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated process optimization. youtube.com |
| In-line Purification | Telescoping of reaction steps, reduced workup, higher purity products. vapourtec.com |
Predictive Modeling for Rational Design of Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern synthetic planning. nih.gov For this compound, predictive modeling can play a crucial role in the rational design of new derivatives with desired properties. By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity or material properties of virtual compounds before their synthesis. mdpi.comresearchgate.net
Machine learning models are also being developed to predict the outcomes of chemical reactions, including identifying the major product and suggesting optimal reaction conditions. nih.govacs.orgresearchgate.netrsc.org These models, trained on large datasets of known reactions, can help chemists to navigate the complex reaction space of polysubstituted aromatics and select the most promising synthetic routes. The in silico design of catalysts tailored for specific transformations of this compound is another exciting prospect, potentially leading to catalysts with higher activity and selectivity. mdpi.com
Unexplored Areas of Functionalization and Derivatization
Significant opportunities remain in the unexplored chemical space of this compound derivatives. The combination of the reactive benzylic chloride with the polysubstituted aromatic ring offers a rich platform for creating novel molecular architectures.
One underexplored area is the synthesis of macrocycles and complex host-guest systems. The self-condensation of related benzyl alcohol precursors under acidic conditions is known to form cyclotriveratrylenes, and similar strategies could be adapted for this compound to create novel calixarene-like structures. acgpubs.orgnih.gov
Furthermore, the strategic derivatization of the benzylic position can introduce a wide range of functionalities. mdpi.comnih.govlibretexts.orgencyclopedia.pub For example, conversion to the corresponding thiol, amine, or alcohol would open up subsequent chemistries. The development of methods for the selective functionalization of one of the three methyl groups via C-H activation would provide another vector for derivatization, leading to a vast array of new and potentially useful compounds. youtube.comnih.govacs.org
Q & A
Q. What are the recommended synthetic routes for 5-(chloromethyl)-1,2,3-trimethylbenzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves functionalizing a pre-existing trimethylbenzene precursor. For example, chloromethylation can be achieved via Friedel-Crafts alkylation using chloromethylating agents (e.g., paraformaldehyde/HCl) under controlled acidic conditions. Key optimization parameters include:
- Temperature : Maintaining 40–60°C to balance reactivity and minimize side reactions like over-alkylation .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
- Catalyst Screening : Lewis acids like ZnCl₂ or AlCl₃ (0.5–1.0 equiv.) improve regioselectivity .
Yield optimization requires monitoring by TLC or GC-MS to identify intermediate byproducts.
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Purity assessment relies on a combination of techniques:
- Melting Point : The compound melts at 60–63°C; deviations >2°C indicate impurities .
- Chromatography : HPLC with a C18 column (methanol/water mobile phase, 70:30) resolves chloromethyl derivatives from unreacted precursors.
- Spectroscopy : H NMR (CDCl₃) should show signals for three methyl groups (δ 2.25–2.35 ppm) and a chloromethyl proton (δ 4.50 ppm) .
Solubility in methanol (0.1 g/mL) can also indicate purity; cloudy solutions suggest contamination .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer : The chloromethyl group is highly reactive, leading to undesired nucleophilic substitutions or eliminations. Mitigation strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in downstream reactions) .
- Low-Temperature Reactions : Perform substitutions at –20°C to slow kinetic side pathways.
- Additive Screening : Use scavengers like 2,6-lutidine to neutralize HCl byproducts, reducing acid-catalyzed degradation .
Kinetic studies (e.g., time-resolved FTIR) can identify optimal reaction windows to minimize byproducts.
Q. How does the chloromethyl group's steric and electronic profile influence its application in synthesizing complex architectures?
- Methodological Answer : The chloromethyl group acts as a versatile electrophile in cross-coupling and alkylation reactions. Key considerations:
- Steric Effects : The 1,2,3-trimethyl substitution creates a crowded environment, favoring axial attack in SN2 mechanisms. X-ray crystallography (as in related compounds) confirms steric hindrance near the chloromethyl site .
- Electronic Effects : Electron-donating methyl groups deactivate the benzene ring, directing electrophiles to the chloromethyl position. DFT calculations (e.g., using Gaussian) can model charge distribution to predict reactivity .
Applications include synthesizing dendrimers or polymer precursors, where controlled stepwise functionalization is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
